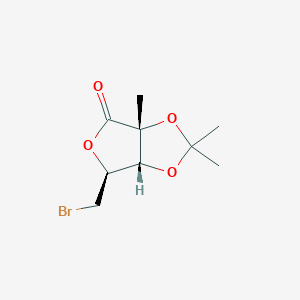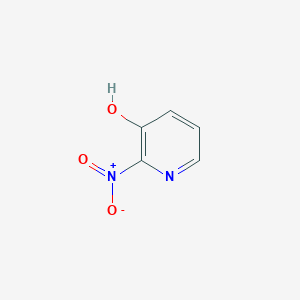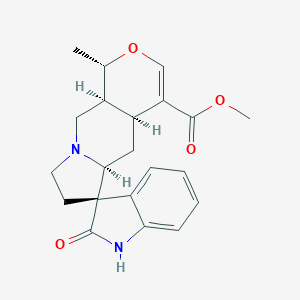
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone, abbreviated as 5-Bromo-MDR, is a synthetic compound with a wide range of applications in the scientific research field. It is a brominated form of the natural product, ribonic acid, and can be synthesized using a variety of methods. 5-Bromo-MDR has been found to exhibit unique biochemical and physiological effects, as well as providing a range of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-Bromo-MDR has a wide range of applications in the scientific research field. It has been used as a tool to investigate the mechanism of action of enzymes, as well as to study the structure and function of proteins. 5-Bromo-MDR has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, 5-Bromo-MDR has been used to study the structure and function of carbohydrates, such as glycoproteins and glycans.
Wirkmechanismus
The mechanism of action of 5-Bromo-MDR is not fully understood. However, it is thought to interact with proteins, nucleic acids, and carbohydrates through hydrogen bonding and electrostatic interactions. 5-Bromo-MDR is also thought to interact with enzymes, and may act as an inhibitor or activator of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-MDR are not fully understood. However, it is thought to have a range of effects on proteins, nucleic acids, and carbohydrates. 5-Bromo-MDR has been found to interact with DNA and RNA in a manner that can lead to the formation of new structures, and may also affect the stability and function of proteins. In addition, 5-Bromo-MDR has been found to interact with carbohydrates in a manner that can lead to the formation of new structures, and may also affect the stability and function of glycans.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-MDR has a range of advantages and limitations for laboratory experiments. One of the major advantages of 5-Bromo-MDR is its stability, which allows it to be stored and used for long periods of time. In addition, 5-Bromo-MDR is relatively easy to synthesize, and can be synthesized using a variety of methods. However, 5-Bromo-MDR is not soluble in water, and must be dissolved in an organic solvent prior to use.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-Bromo-MDR in scientific research. These include the use of 5-Bromo-MDR to study the structure and function of enzymes and proteins, as well as to study the structure and function of nucleic acids and carbohydrates. In addition, 5-Bromo-MDR may be used to develop novel drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs and therapeutic agents. Furthermore, 5-Bromo-MDR may be used to develop new imaging agents and diagnostic tools, as well as to study the structure and function of cells and tissues. Finally, 5-Bromo-MDR may be used to study the structure and function of viruses and bacteria, as well as to study the mechanism of
Synthesemethoden
5-Bromo-MDR can be synthesized using a variety of methods, including the Mitsunobu reaction, the Diels-Alder reaction, and the Wittig reaction. The Mitsunobu reaction is a simple and efficient method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable base, such as pyridine or triethylamine. The Diels-Alder reaction is another efficient method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable diene, such as 1,3-butadiene or cyclopentadiene. The Wittig reaction is a more complex method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable Wittig reagent, such as phosphonium ylide or phosphorane.
Eigenschaften
IUPAC Name |
(3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZNYHYUVVXMM-HCVRKRLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)


![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)


